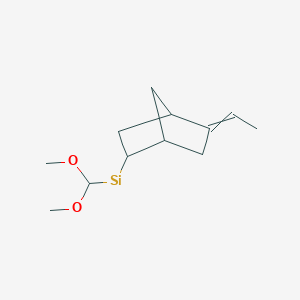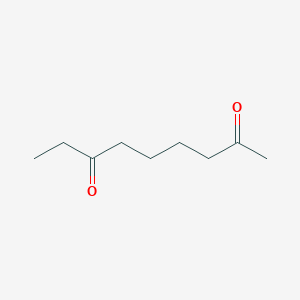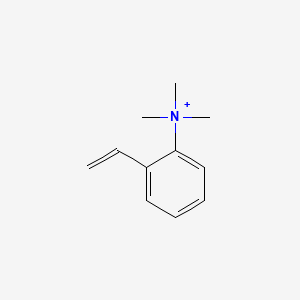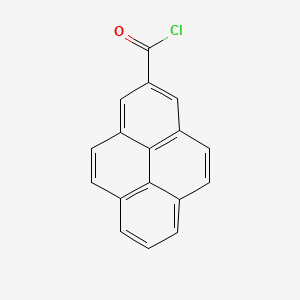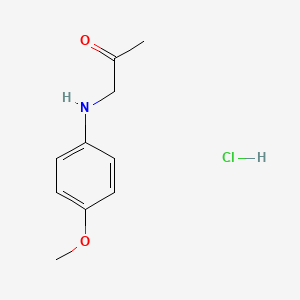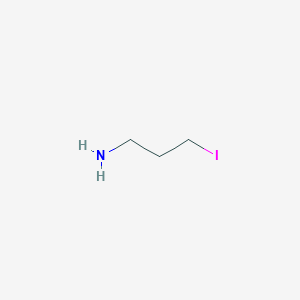
3-Iodopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodopropan-1-amine: is an organic compound with the molecular formula C₃H₈IN. It is a primary amine where the amino group is attached to the third carbon of a three-carbon chain, with an iodine atom attached to the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Substitution: One common method for preparing 3-Iodopropan-1-amine involves the nucleophilic substitution of 3-chloropropan-1-amine with sodium iodide in acetone. The reaction proceeds via the displacement of the chlorine atom by the iodide ion.
[ \text{Cl-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaI} \rightarrow \text{I-CH}_2\text{-CH}_2\text{-CH}_2\text{-NH}_2 + \text{NaCl} ]
-
Industrial Production Methods: Industrially, this compound can be synthesized through the iodination of propan-1-amine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve controlled temperatures and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: 3-Iodopropan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles, depending on the oxidizing agent used.
-
Reduction: The compound can be reduced to form 3-aminopropane by using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as hydroxide ions to form 3-aminopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products:
Oxidation: 3-Iodopropanamide, 3-Iodopropanenitrile.
Reduction: 3-Aminopropane.
Substitution: 3-Aminopropanol, 3-Cyanopropan-1-amine
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: 3-Iodopropan-1-amine is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Iodopropan-1-amine involves its reactivity as a nucleophile due to the presence of the amino group. The iodine atom can be easily displaced in substitution reactions, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparación Con Compuestos Similares
3-Chloropropan-1-amine: Similar structure but with a chlorine atom instead of iodine.
3-Bromopropan-1-amine: Similar structure but with a bromine atom instead of iodine.
Propan-1-amine: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness:
Reactivity: The presence of the iodine atom in 3-Iodopropan-1-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
Applications: Its unique reactivity profile allows for specific applications in organic synthesis and material science that are not as easily achievable with other similar compounds .
Propiedades
IUPAC Name |
3-iodopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IN/c4-2-1-3-5/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSUKGFWZOUEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611293 |
Source


|
| Record name | 3-Iodopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110300-07-7 |
Source


|
| Record name | 3-Iodopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
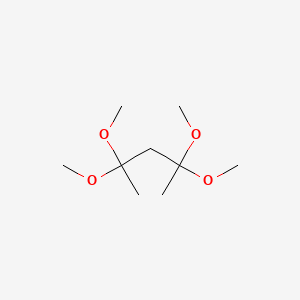
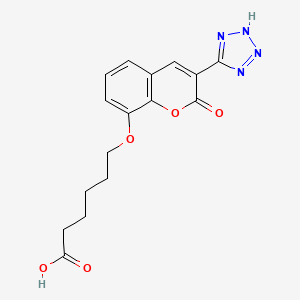
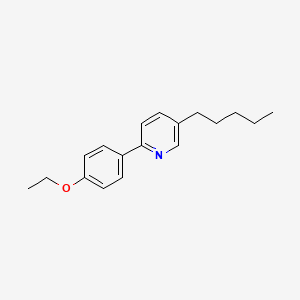
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
